BenchChemオンラインストアへようこそ!

3-(4-(1H-Imidazol-1-yl)phenyl)-N,N-dimethylacrylamide

medicinal chemistry covalent inhibitor design Michael acceptor reactivity

3-(4-(1H-Imidazol-1-yl)phenyl)-N,N-dimethylacrylamide (CAS 314268-64-9; molecular formula C₁₄H₁₅N₃O; MW 241.29 g/mol; IUPAC: (E)-3-(4-imidazol-1-ylphenyl)-N,N-dimethylprop-2-enamide) is a synthetic imidazole-phenyl α,β-unsaturated tertiary acrylamide. The compound features a para-imidazolyl-substituted phenyl ring conjugated via a trans-olefin to an N,N-dimethylacrylamide terminus, placing it at the structural intersection of imidazole-based kinase inhibitor pharmacophores and acrylamide-containing covalent modifier scaffolds.

Molecular Formula C14H15N3O
Molecular Weight 241.29 g/mol
Cat. No. B15053884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-(1H-Imidazol-1-yl)phenyl)-N,N-dimethylacrylamide
Molecular FormulaC14H15N3O
Molecular Weight241.29 g/mol
Structural Identifiers
SMILESCN(C)C(=O)C=CC1=CC=C(C=C1)N2C=CN=C2
InChIInChI=1S/C14H15N3O/c1-16(2)14(18)8-5-12-3-6-13(7-4-12)17-10-9-15-11-17/h3-11H,1-2H3/b8-5+
InChIKeyDXIRWPHFEUCYTP-VMPITWQZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-(1H-Imidazol-1-yl)phenyl)-N,N-dimethylacrylamide (CAS 314268-64-9): Chemical Identity and Sourcing Baseline for Research Procurement


3-(4-(1H-Imidazol-1-yl)phenyl)-N,N-dimethylacrylamide (CAS 314268-64-9; molecular formula C₁₄H₁₅N₃O; MW 241.29 g/mol; IUPAC: (E)-3-(4-imidazol-1-ylphenyl)-N,N-dimethylprop-2-enamide) is a synthetic imidazole-phenyl α,β-unsaturated tertiary acrylamide . The compound features a para-imidazolyl-substituted phenyl ring conjugated via a trans-olefin to an N,N-dimethylacrylamide terminus, placing it at the structural intersection of imidazole-based kinase inhibitor pharmacophores and acrylamide-containing covalent modifier scaffolds [1]. It is commercially available from multiple vendors at ≥97% purity for research use .

Why 3-(4-(1H-Imidazol-1-yl)phenyl)-N,N-dimethylacrylamide Cannot Be Interchanged with Imidazole-Chalcones or Alternative Acrylamide Regioisomers in Research Programs


The compound occupies a narrow and under-explored structural niche between two intensively studied scaffolds—imidazole-chalcones (ketone series, e.g., IM5 and derivatives 3a–3o) and imidazole-direct acrylamides (e.g., CAS 403792-85-8). Substituting this compound with a chalcone analog introduces a ketone in place of the tertiary amide, which alters the electrophilicity of the α,β-unsaturated system, hydrogen-bonding capacity, and metabolic stability [1]. Substituting with an imidazole-direct acrylamide removes the central phenyl spacer, changing both molecular geometry and π-stacking potential at the target binding site . These distinctions are mechanistically consequential even though direct target-specific IC₅₀ data for this exact compound remain sparse, necessitating a scaffold-aware procurement strategy.

Quantitative Differentiation Evidence for 3-(4-(1H-Imidazol-1-yl)phenyl)-N,N-dimethylacrylamide Versus Closest Structural Analogs


Electrophilic Reactivity Distinction: Tertiary Acrylamide (Target Compound) Versus Ketone (Chalcone) Michael Acceptor Strength

The target compound bears a tertiary N,N-dimethylacrylamide moiety (C=C–C(=O)NMe₂), which is a significantly weaker Michael acceptor than the ketone (C=C–C(=O)–Ar) present in all published imidazole-chalcone analogs including IM5 and compounds 3a–3o [1] [2]. In the chalcone series, the ketone carbonyl withdraws electron density from the β-carbon more strongly, enhancing susceptibility to nucleophilic attack by biological thiols. This difference is structurally intrinsic and does not require biological assay confirmation: the acrylamide's nitrogen lone pair donates into the carbonyl, reducing the electrophilicity at the β-position relative to the ketone [1]. The practical consequence is that the target compound is predicted to exhibit lower non-specific covalent protein binding than ketone-based chalcones, a critical parameter in assay development where off-target Michael addition confounds target engagement interpretation.

medicinal chemistry covalent inhibitor design Michael acceptor reactivity

Topological Differentiation: Dimethylamino Group Placement (Acrylamide Side vs. Phenyl Ring) and Impact on Hydrogen-Bonding Architecture

In the target compound, the dimethylamino substituent is covalently attached to the carbonyl carbon as part of the N,N-dimethylacrylamide terminus. In the closest published analog IM5, the dimethylamino group is positioned at the para-position of the distal phenyl ring (the chalcone A-ring) [1]. This topological inversion fundamentally alters the hydrogen-bonding landscape: the target compound's amide oxygen and nitrogen can engage as hydrogen bond acceptors and donors respectively in a geometrically constrained orientation, whereas IM5 presents a tertiary aniline-type donor that is electronically conjugated to the chalcone π-system. The published SAR from the imidazole-chalcone series demonstrates that substituent identity and position on the distal phenyl ring strongly modulate biological potency—compound IM4 (4-methylphenyl) showed IC₅₀ values of 1.06 ± 0.090 μM (MAO-A) and 0.32 ± 0.021 μM (MAO-B) compared to IM5's 0.30 and 0.40 μM respectively, confirming the sensitivity of target engagement to this region [1].

structure-activity relationship kinase inhibitor design hydrogen bond donor/acceptor topology

Commercial Availability and Purity Benchmarking: Target Compound Versus Research-Only Chalcone Analogs

The target compound is stocked and sold by multiple independent commercial vendors at certified purity ≥97% (HPLC), including MolCore (Catalog under CAS 314268-64-9, NLT 97%), Chemenu (Catalog No. CM516924, 97%), Santa Cruz Biotechnology (Catalog No. sc-322509), and AKSci (Catalog No. 8317CF, 95%) . In contrast, the most closely related published active analog IM5 is not listed as a stocked catalog item by any major research chemical supplier and must be independently synthesized [1]. Even within the imidazole-chalcone series (compounds 3a–3o), these compounds are academic preparations without established commercial supply chains [2]. This procurement asymmetry means the target compound can be sourced with batch-to-batch analytical certificates enabling reproducible assay deployment, whereas comparator chalcones require in-house synthesis with associated characterization burden.

chemical procurement assay-ready purity supply chain reliability

Patent Landscape Positioning: Coverage Within Imidazolyl-Phenyl-Acrylamide Markush Claims Versus Chalcone-Specific IP

The target compound falls within the Markush structure of US Patent Application US-20110086860-A1 (Formula I), which claims imidazolyl-phenyl compounds linked via a double bond to an acrylamide moiety where R₁ and R₂ are C₁₋₆ alkyl groups (encompassing N,N-dimethyl) [1]. This patent, assigned to individual inventors (Hagiwara et al., priority date 2004-05-25), describes these compounds as pharmaceutical agents, creating a distinct IP context from the chalcone-specific literature [2] [3]. The imidazole-chalcone antifungal series (compounds 3a–3o) is published in the open scientific literature without patent protection, whereas the acrylamide scaffold occupies a claimed IP space [1] [3]. For industrial users conducting freedom-to-operate analyses, this distinction is material: the target compound's scaffold has patent precedent as a pharmaceutical lead, whereas the chalcone series does not carry equivalent IP encumbrance or commercial development potential.

intellectual property freedom to operate kinase inhibitor patents

Class-Level Antifungal Activity Potential: Imidazole-Containing Scaffold Compared to Clinical Azole Antifungals

The imidazole ring in the target compound is capable of coordinating to the heme iron of lanosterol 14α-demethylase (CYP51), a mechanism shared with clinical azole antifungals such as ketoconazole and fluconazole [1] [2]. Direct evidence from the closely related imidazole-chalcone series (compounds 3a–3d sharing the identical 1-(4-(1H-imidazol-1-yl)phenyl) core substructure) demonstrates that these compounds achieve MIC₅₀ values of 0.78–3.125 µg/mL against C. albicans, C. krusei, C. parapsilosis, and C. glabrata, with compound 3c exhibiting activity comparable to ketoconazole [1]. Critically, the imidazole-chalcones showed substantially higher IC₅₀ values against NIH/3T3 fibroblasts than their antifungal MIC₅₀ values, indicating that antifungal activity was not driven by general cytotoxicity [1]. While these data are from the chalcone (ketone) series and not the acrylamide target compound, the shared imidazole-phenyl pharmacophore suggests that CYP51 binding potential is retained in the acrylamide scaffold, although the altered electrophilicity of the acrylamide may modulate potency and selectivity.

antifungal drug discovery CYP51 inhibition ergosterol biosynthesis

Physicochemical Differentiation: Acrylamide Solubility and Permeability Profile Versus Chalcone Ketone Analogs

The tertiary acrylamide moiety in the target compound confers greater aqueous solubility potential compared to the ketone in chalcone analogs, due to the amide's capacity to act as both a hydrogen bond acceptor (C=O) and engage in dipole-dipole interactions with water . While experimental logP/logD and solubility values for this specific compound are not published, the N,N-dimethylacrylamide monomer itself has a water solubility of 1.0 g/L at 20°C , and the imidazole ring contributes additional hydrophilicity. The comparator chalcone IM5, bearing an additional aromatic ring substituent, is predicted to be more lipophilic based on its extended conjugation and absence of the amide dipole [1]. This distinction has practical implications for assay compatibility: acrylamide-containing compounds generally exhibit better solubility in aqueous assay buffers (DMSO/water mixtures) than their ketone counterparts, reducing the risk of compound precipitation at screening concentrations.

drug-likeness physicochemical profiling permeability prediction

Recommended Research and Procurement Application Scenarios for 3-(4-(1H-Imidazol-1-yl)phenyl)-N,N-dimethylacrylamide


Kinase Inhibitor Lead Generation: Scaffold-Hopping from Imidazole-Chalcone to Acrylamide Chemotype

Medicinal chemistry teams seeking to diversify beyond the well-characterized imidazole-chalcone series (MIC₅₀ 0.78–3.125 µg/mL antifungal [1]; IC₅₀ 0.30–0.40 μM MAO inhibition [2]) can deploy this compound as a scaffold-hopping starting point. The acrylamide-to-ketone substitution represents a fundamental chemotype switch that preserves the imidazole-phenyl pharmacophore—critical for heme coordination in CYP51 or MAO active sites—while altering the electrophilic character and hydrogen-bonding topology of the terminal group. This compound enables exploration of whether the amide geometry confers improved target selectivity or metabolic stability relative to the chalcone series.

Covalent Probe Development: Exploiting Reduced Michael Acceptor Reactivity for Selective Target Engagement

The tertiary N,N-dimethylacrylamide in this compound functions as an attenuated Michael acceptor compared to the ketone in chalcone analogs [1] [2]. Research groups developing cysteine-targeted covalent inhibitors can leverage this reduced intrinsic reactivity as a design feature: the weaker electrophile requires a properly oriented, activated cysteine nucleophile (low pKa, appropriate microenvironment) for efficient covalent bond formation, potentially reducing off-target labeling. This compound can serve as a control compound in reactivity-based screening cascades to establish the baseline level of non-specific protein modification expected from acrylamide-based probes.

Antifungal Screening Library Expansion with Commercially Available Imidazole-Phenyl Scaffolds

The well-documented antifungal activity of the 1-(4-(1H-imidazol-1-yl)phenyl) core (MIC₅₀ 0.78–3.125 µg/mL against Candida spp., comparable to ketoconazole [1]) establishes this pharmacophore as a validated starting point for antifungal hit discovery. This compound provides immediate, multi-vendor access to this core with the acrylamide modification, enabling rapid assembly of focused screening libraries. Unlike the chalcone series (compounds 3a–3o), which require custom synthesis [1], this compound's commercial availability (≥4 vendors, ≥95% purity ) allows screening campaigns to proceed within days of procurement rather than weeks.

Chemical Biology Tool for Mapping Amide-Dependent Protein-Ligand Interactions

The geometrically defined (E)-acrylamide configuration and the N,N-dimethyl substitution create a sterically and electronically distinct terminus for probing protein binding pockets. Researchers investigating structure-activity relationships where the carbonyl interaction mode (amide vs. ketone) is hypothesized to govern potency can use this compound alongside chalcone analogs as a matched molecular pair. This compound directly tests whether an amide oxygen (with nitrogen lone-pair conjugation reducing its hydrogen-bond accepting strength) can substitute for a ketone oxygen in key target interactions, as suggested by docking studies of chalcone 3c into lanosterol 14α-demethylase [1].

Quote Request

Request a Quote for 3-(4-(1H-Imidazol-1-yl)phenyl)-N,N-dimethylacrylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.